Myristoyl Pentapeptide-4 vs. Palmitoyl Pentapeptide-4: Higher Collagen I Synthesis at Equivalent In Vitro Concentration
In human fibroblast cultures, Myristoyl pentapeptide-4 elicited a 150% increase in Collagen I production at 10 ppm, whereas Palmitoyl pentapeptide-4 (Matrixyl) is reported to stimulate collagen synthesis in the range of 119% increase under comparable in vitro conditions. The magnitude of collagen upregulation achieved by Myristoyl pentapeptide-4 exceeds the performance benchmark set by the palmitoyl analog.
| Evidence Dimension | Collagen I protein synthesis increase over untreated control |
|---|---|
| Target Compound Data | 150% increase in Collagen I production |
| Comparator Or Baseline | Palmitoyl pentapeptide-4 (Matrixyl): 119% increase in collagen synthesis |
| Quantified Difference | 31 percentage points higher stimulation for Myristoyl pentapeptide-4 |
| Conditions | Human dermal fibroblast culture; 10 ppm concentration |
Why This Matters
This differential collagen stimulation potency supports a stronger claim for anti-wrinkle and skin firming efficacy, providing a procurement rationale for selecting Myristoyl pentapeptide-4 over palmitoyl analogs in premium anti-aging formulations.
